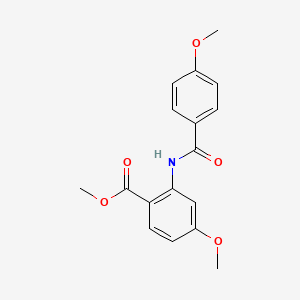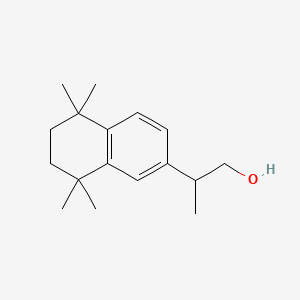
2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate is a synthetic nucleoside analog It is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions, a fluorine atom at the 3’ position, and a bromine atom at the 5’ position of the uridine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate typically involves multi-step organic synthesis. The starting material is often uridine, which undergoes selective halogenation to introduce the bromine atom at the 5’ position. Subsequent steps involve the removal of hydroxyl groups at the 2’ and 3’ positions and the introduction of a fluorine atom at the 3’ position. The final step involves the phosphorylation of the nucleoside to form the triphosphate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5’ position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Phosphorylation and Dephosphorylation: The triphosphate group can be added or removed under enzymatic or chemical conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Phosphorylation and Dephosphorylation: Enzymes like kinases and phosphatases are commonly used, along with ATP or other phosphate donors.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation and Reduction: Products depend on the specific redox reaction but may include oxidized or reduced forms of the nucleoside.
Phosphorylation and Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.
Wirkmechanismus
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination due to the lack of a 3’ hydroxyl group, which is essential for the formation of phosphodiester bonds. This results in the inhibition of DNA or RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells or viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’-Dideoxy-3’-fluoro-5-bromocytidine
- 2’,3’-Dideoxy-5-fluoro-3-thiouridine
- 3’-Fluoro-2’,3’-Dideoxy-5-Bromouridine
Uniqueness
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate is unique due to its specific combination of modifications: the absence of hydroxyl groups at the 2’ and 3’ positions, the presence of a fluorine atom at the 3’ position, and a bromine atom at the 5’ position. These modifications confer distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
| 124903-24-8 | |
Molekularformel |
C9H13BrFN2O13P3 |
Molekulargewicht |
549.03 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13BrFN2O13P3/c10-4-2-13(9(15)12-8(4)14)7-1-5(11)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
UDICAUKVGFTYNF-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





